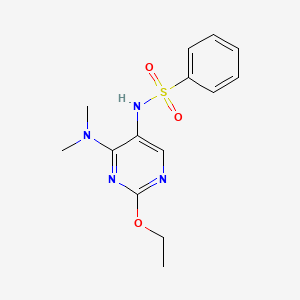

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group substituted with a dimethylamino group and an ethoxy group, as well as a benzenesulfonamide moiety. Its unique structure makes it a candidate for further research and development in multiple scientific domains.

作用机制

Target of Action

The primary target of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide, also known as N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzenesulfonamide, is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX genes is often associated with uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . The inhibition of CA IX leads to a significant decrease in tumor cell proliferation . It’s also suggested that this compound might act as a dihydrofolate reductase (DHFR) inhibitor , which is another mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from aerobic to anaerobic glycolysis . This shift results in a significant modification in pH, which can lead to the death of the tumor cells . Moreover, the potential inhibition of DHFR can interfere with the synthesis of nucleotides and proteins, which are essential for cell growth and replication .

Result of Action

The inhibition of CA IX by this compound leads to a significant decrease in tumor cell proliferation . Some derivatives of this compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, one of the derivatives was able to induce apoptosis in MDA-MB-231 (a triple-negative breast cancer cell line) with a significant increase in the annexin V-FITC percent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the polarity of the environment can affect the photo-induced intramolecular charge transfer processes, which play a pivotal role in the excited state reaction dynamics in donor-bridge-acceptor systems . .

生化分析

Biochemical Properties

It is known that benzenesulfonamide derivatives can interact with enzymes such as carbonic anhydrase IX . These interactions can inhibit the enzyme, which plays a role in many solid tumors .

Cellular Effects

Benzenesulfonamide derivatives have been shown to have significant inhibitory effects against cancer cell lines . They can induce apoptosis in certain cell lines, suggesting that they may influence cell function and cellular metabolism .

Molecular Mechanism

Benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, which could lead to changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core One common approach is to start with a pyrimidinyl derivative, which undergoes substitution reactions to introduce the dimethylamino and ethoxy groups

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially at the pyrimidinyl or benzenesulfonamide moieties.

Reduction: Reduction reactions might target the pyrimidinyl group, altering its electronic properties.

Common Reagents and Conditions:

Oxidation reactions might use reagents such as hydrogen peroxide or chromium-based oxidants.

Reduction reactions could employ hydrogen gas or metal hydrides.

Substitution reactions often involve nucleophiles and electrophiles, with conditions tailored to the specific groups being introduced.

Major Products Formed:

Oxidation products might include hydroxylated or carboxylated derivatives.

Reduction products could result in amines or other reduced forms.

Substitution reactions would yield derivatives with various functional groups attached to the core structure.

科学研究应用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound might be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features could allow it to interact with specific biological targets.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological systems could make it a candidate for therapeutic agents, particularly in areas such as anti-inflammatory or antimicrobial treatments.

Industry: In industrial applications, the compound could be used in the production of materials, such as polymers or coatings, where its chemical properties provide desirable characteristics.

相似化合物的比较

4-Dimethylaminopyridine (DMAP): A compound with a similar dimethylamino group but lacking the pyrimidinyl and benzenesulfonamide moieties.

Ethoxypyrimidinyl derivatives: Compounds with similar pyrimidinyl and ethoxy groups but different substituents.

Uniqueness: N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide is unique due to its combination of functional groups, which provides a distinct set of chemical properties compared to similar compounds

生物活性

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide is a compound that has attracted attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzenesulfonamide, with a molecular formula of C14H18N4O3S and a molecular weight of 322.39 g/mol. Its structure features a pyrimidinyl group substituted with a dimethylamino group and an ethoxy group, along with a benzenesulfonamide moiety.

The primary biological activity of this compound is its selective inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH levels in tumor cells. The inhibition of CA IX shifts tumor cell metabolism from aerobic to anaerobic glycolysis, leading to reduced proliferation rates in cancer cells.

Key Mechanism Details:

- Target Enzyme : Carbonic Anhydrase IX (CA IX)

- Mode of Action : Inhibition of enzymatic activity

- Biochemical Pathways Affected : Alters metabolic pathways favoring anaerobic conditions

- Result : Significant decrease in tumor cell proliferation

Research Findings

Recent studies have highlighted the compound's potential in cancer therapy due to its selective action against CA IX. Below is a summary of notable research findings:

| Study Reference | IC50 Value for CA IX | Selectivity Ratio (CA IX/CA II) | Observations |

|---|---|---|---|

| 10.93–25.06 nM | High | Induces apoptosis in MDA-MB-231 cells | |

| Not specified | Significant | Shifts metabolism to anaerobic glycolysis |

Case Studies

- Induction of Apoptosis : In studies involving MDA-MB-231 breast cancer cell lines, the compound demonstrated a remarkable ability to induce apoptosis, evidenced by a significant increase in annexin V-FITC positive cells, indicating late apoptotic phases.

- Antibacterial Activity : The compound was evaluated for its antibacterial properties against Staphylococcus aureus and showed promising results, contributing to the understanding of its broader biological implications beyond cancer treatment.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from pyrimidinyl derivatives. Key synthetic routes include:

- Substitution Reactions : Introducing the dimethylamino and ethoxy groups onto the pyrimidine core.

- Oxidation and Reduction Reactions : Modifying the electronic properties of the compound through targeted chemical transformations.

属性

IUPAC Name |

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-4-21-14-15-10-12(13(16-14)18(2)3)17-22(19,20)11-8-6-5-7-9-11/h5-10,17H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVFDIAKWIFEOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N(C)C)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。